4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid
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Overview
Description
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is a derivative of 1,2,3,4-tetrahydroisoquinoline, a compound known for its presence in various natural products and therapeutic lead compounds. This compound is of significant interest due to its potential biological activities and applications in medicinal chemistry .
Mechanism of Action
Target of Action
It is known that 1,2,3,4-tetrahydroisoquinoline-3-carboxylic acid (tic), a related compound, is a core structural motif in a large number of tailored enzyme inhibitors and potent receptor ligands . It is used as a conformationally restricted analog of phenylalanine (Phe) and sometimes a more hydrophobic one for proline (Pro), which usually results in an increase in bioavailability, selectivity, and potency .
Mode of Action
It can be inferred from the related compound tic, that it interacts with its targets by acting as a conformationally restricted analog of phenylalanine (phe) and sometimes a more hydrophobic one for proline (pro) .
Biochemical Pathways
Tic, a related compound, is known to be involved in a wide range of pharmacological applications .
Pharmacokinetics
It is known that tic, a related compound, usually results in an increase in bioavailability, selectivity, and potency when used as a conformationally restricted analog of phenylalanine (phe) and sometimes a more hydrophobic one for proline (pro) .
Result of Action
Tic, a related compound, is known to be a core structural motif in a large number of tailored enzyme inhibitors and potent receptor ligands .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid typically involves multicomponent reactions (MCRs) which are known for their efficiency in generating molecular diversity and complexity. These reactions often involve the use of transition metal-catalyzed cross-dehydrogenative coupling (CDC) strategies . Common reagents include hydrogen peroxide (H₂O₂) and tert-butyl hydroperoxide (TBHP), which act as cooxidants .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of green chemistry, such as the use of environmentally friendly solvents and catalysts, are increasingly being applied to the synthesis of tetrahydroisoquinoline derivatives .
Chemical Reactions Analysis
Types of Reactions
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: Involves the use of oxidizing agents like H₂O₂.
Reduction: Typically involves reducing agents such as sodium borohydride (NaBH₄).
Substitution: Commonly involves nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: H₂O₂, TBHP.
Reduction: NaBH₄.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield hydroxylated derivatives, while reduction reactions may produce dehydrogenated compounds .
Scientific Research Applications
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid has several scientific research applications:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Investigated for its potential neuroprotective and anti-inflammatory properties.
Medicine: Explored for its role in developing new therapeutic agents.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Comparison with Similar Compounds
Similar Compounds
1,2,3,4-Tetrahydroisoquinoline: The parent compound, known for its biological activities.
N-Benzyl-1,2,3,4-tetrahydroisoquinoline: Known for its antineuroinflammatory properties.
Uniqueness
4,4,7-Trimethyl-1,2,3,4-tetrahydroisoquinoline-1-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other tetrahydroisoquinoline derivatives .
Properties
IUPAC Name |
4,4,6-trimethyl-2,3-dihydro-1H-isoquinoline-1-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO2/c1-8-4-5-9-10(6-8)13(2,3)7-14-11(9)12(15)16/h4-6,11,14H,7H2,1-3H3,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AHYHJWKUOLTNOU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(NCC2(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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